BMS-1166 -

BMS-1166

Catalog Number: EVT-262890
CAS Number:
Molecular Formula: C36H33ClN2O7
Molecular Weight: 641.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BMS-1166, chemically known as (2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid, is a small-molecule inhibitor of the programmed cell death protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint pathway. [, , , , , ] Developed by Bristol-Myers Squibb, BMS-1166 represents a novel approach to cancer immunotherapy by targeting the PD-1/PD-L1 interaction. [, , , , ] This interaction typically suppresses the immune system's ability to recognize and destroy cancer cells. [, , , , ] By inhibiting this interaction, BMS-1166 aims to enhance the immune response against tumors. [, , , , ]

BMS-1001

Compound Description: BMS-1001 is a small-molecule inhibitor of the PD-1/PD-L1 interaction developed by Bristol-Myers Squibb. [, , ] It binds to human PD-L1 and blocks its interaction with PD-1. [, , ] BMS-1001 has been shown to alleviate the inhibitory effect of soluble PD-L1 on T-cell receptor-mediated activation of T-lymphocytes. [, ] X-ray crystallography studies revealed structural features that may be responsible for the increased potency of BMS-1001 compared to its predecessors. [, ]

Relevance: BMS-1001 is structurally related to BMS-1166 and shares the same mechanism of action, inhibiting the PD-1/PD-L1 interaction by binding to PD-L1. [, , ] Both compounds are small molecules developed by Bristol-Myers Squibb and have been studied for their potential as anticancer agents. [, , ] They are often studied alongside each other to compare their efficacy and understand structure-activity relationships. [, , ]

Peptide-57 & Peptide-71

Compound Description: Peptide-57 and Peptide-71 are cyclic peptides developed by Bristol-Myers Squibb that exhibit PD-1/PD-L1 blocking activity in vitro. [] They are designed to disrupt the interaction between PD-1 and PD-L1, interfering with the immune checkpoint mechanism. []

Relevance: While both Peptide-57 and Peptide-71 target the PD-1/PD-L1 axis like BMS-1166, they represent a different class of inhibitors. [] Unlike the small molecule nature of BMS-1166, these peptides offer a larger, potentially more specific interaction surface with their target. [] The comparison of their activity to BMS-1166 in blocking the PD-1/PD-L1 interaction provides valuable insight into the structural requirements for effective inhibition and highlights potential alternative approaches to immune checkpoint blockade. []

Relevance: CA-170, despite the debate about its direct binding to PD-L1, highlights the ongoing search for effective small molecule inhibitors of immune checkpoints like BMS-1166. [] Even if it functions via an indirect mechanism, its presence in clinical trials underscores the therapeutic interest in targeting PD-L1 for cancer immunotherapy. [] The contrasting evidence regarding CA-170's mechanism underscores the importance of robust biophysical validation when developing and characterizing novel checkpoint inhibitors, especially in comparison to well-characterized compounds like BMS-1166. []

BMS-8

Compound Description: BMS-8 is another small molecule inhibitor targeting PD-L1 dimerization. [] It shares a common scaffold with BMS-1166 and other inhibitors of this class, interacting with the cavity formed between two PD-L1 monomers to disrupt the PD-1/PD-L1 pathway. [] Computational studies, including molecular dynamics simulations, have been used to investigate the binding mechanism and structure-activity relationships of BMS-8. []

Relevance: BMS-8 serves as a valuable comparative point for understanding the structure-activity relationship of BMS-1166. [] The fact that both compounds share a common scaffold and exhibit a similar mechanism of action by inducing PD-L1 dimerization allows researchers to elucidate key structural features responsible for their inhibitory activity. [] This comparison is crucial for guiding the design and optimization of future generations of small molecule PD-1/PD-L1 inhibitors. []

Nivolumab, Pembrolizumab, Atezolizumab & Durvalumab

Compound Description: These are all monoclonal antibodies that target either PD-1 (nivolumab, pembrolizumab) or PD-L1 (atezolizumab, durvalumab) and have demonstrated significant clinical success in cancer immunotherapy. [, ] These antibodies function by preventing the interaction between PD-1 and PD-L1, thereby preventing the inhibition of T cell activation and promoting an anti-tumor immune response. [, ]

Source and Classification

BMS-1166 was developed by Bristol-Myers Squibb as part of their ongoing research into immune checkpoint inhibitors. It belongs to a class of compounds that are specifically designed to disrupt the PD-1/PD-L1 signaling pathway, which is often exploited by tumors to evade immune detection. This compound is classified as an immunotherapeutic agent and is being investigated for its potential applications in oncology.

Synthesis Analysis

Methods and Technical Details

The synthesis of BMS-1166 involves several key steps, typically starting from a benzo[d]isothiazole scaffold. The process includes:

  1. Formation of Key Intermediates: Initial reactions often involve the creation of intermediates through coupling reactions, such as Suzuki or Miyaura borylation, which yield compounds with necessary functional groups for biological activity.
  2. Functionalization: Subsequent steps may include nucleophilic substitutions and deprotection reactions to yield the final product.
  3. Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the synthesized compound, ensuring high purity for biological testing.
Molecular Structure Analysis

Structure and Data

BMS-1166 features a complex molecular structure characterized by a specific arrangement of atoms that facilitates its binding to PD-L1. Key structural data includes:

  • Molecular Formula: C₁₆H₁₄N₂O₂S
  • Molecular Weight: Approximately 298.36 g/mol
  • Crystallographic Data: The compound has been analyzed using X-ray crystallography, revealing its binding conformation when interacting with PD-L1.

The structural integrity and specific functional groups of BMS-1166 are crucial for its biological activity, particularly in promoting dimerization of PD-L1, which is essential for blocking its interaction with PD-1.

Chemical Reactions Analysis

Reactions and Technical Details

BMS-1166 undergoes several chemical reactions that are pivotal in its mechanism of action:

  1. Binding Reaction: The primary reaction involves the binding of BMS-1166 to PD-L1, resulting in conformational changes that prevent PD-L1 from interacting with PD-1.
  2. Dimerization: Upon binding, BMS-1166 induces dimerization of PD-L1, which alters its stability and function within the immune response.
  3. Inhibition of Glycosylation: Studies have indicated that BMS-1166 can interfere with the glycosylation processes of PD-L1, impacting its maturation and transport within cells.

These reactions highlight the multifaceted role BMS-1166 plays in modulating immune checkpoint pathways.

Mechanism of Action

Process and Data

The mechanism of action for BMS-1166 primarily involves:

  1. Inhibition of PD-L1/PD-1 Interaction: By binding to PD-L1, BMS-1166 effectively blocks the interaction between PD-L1 and PD-1, which is crucial for tumor evasion from immune surveillance.
  2. Induction of Dimerization: The compound promotes dimerization of PD-L1, leading to altered signaling pathways that enhance T-cell activation against tumors.
  3. Impact on Immune Response: This blockade restores T-cell function, allowing for a more robust anti-tumor response.

Data from various assays indicate that BMS-1166 has a high affinity for PD-L1, demonstrating its potential as an effective immunotherapeutic agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BMS-1166 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but poorly soluble in water.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for formulating BMS-1166 into therapeutic agents suitable for clinical use.

Applications

Scientific Uses

BMS-1166 is primarily researched for its applications in cancer therapy as an immune checkpoint inhibitor. Its ability to disrupt the PD-L1/PD-1 interaction positions it as a promising candidate for:

Research continues to explore the full therapeutic potential and mechanisms underlying BMS-1166's effects on the immune system, aiming to optimize its use in clinical settings.

Properties

Product Name

BMS-1166

IUPAC Name

(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid

Molecular Formula

C36H33ClN2O7

Molecular Weight

641.1 g/mol

InChI

InChI=1S/C36H33ClN2O7/c1-22-26(6-3-7-29(22)25-8-9-32-35(14-25)44-11-10-43-32)21-46-34-16-33(45-20-24-5-2-4-23(12-24)17-38)27(13-30(34)37)18-39-19-28(40)15-31(39)36(41)42/h2-9,12-14,16,28,31,40H,10-11,15,18-21H2,1H3,(H,41,42)/t28-,31-/m1/s1

InChI Key

QBXVXKRWOVBUDB-GRKNLSHJSA-N

SMILES

CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6CC(CC6C(=O)O)O)Cl

Solubility

Soluble in DMSO

Synonyms

BMS1166; BMS 1166; BMS-1166

Canonical SMILES

CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6CC(CC6C(=O)O)O)Cl

Isomeric SMILES

CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6C[C@@H](C[C@@H]6C(=O)O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.